2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane
CAS No.:
Cat. No.: VC13544847
Molecular Formula: C11H12BrFO3
Molecular Weight: 291.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrFO3 |
|---|---|
| Molecular Weight | 291.11 g/mol |
| IUPAC Name | 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane |
| Standard InChI | InChI=1S/C11H12BrFO3/c12-8-5-9(13)7-10(6-8)14-2-1-11-15-3-4-16-11/h5-7,11H,1-4H2 |
| Standard InChI Key | JSRSXHNRBNKYAL-UHFFFAOYSA-N |
| SMILES | C1COC(O1)CCOC2=CC(=CC(=C2)Br)F |
| Canonical SMILES | C1COC(O1)CCOC2=CC(=CC(=C2)Br)F |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure consists of a 1,3-dioxolane ring (a five-membered cyclic ether with oxygen atoms at positions 1 and 3) linked via an ethyl chain to a 3-bromo-5-fluorophenoxy group. The phenoxy moiety’s halogen substituents—bromine at position 3 and fluorine at position 5—introduce steric and electronic effects that influence reactivity and intermolecular interactions. The dioxolane ring adopts a puckered conformation, while the ethyl spacer provides flexibility, enabling diverse binding modes in biological systems.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane |
| Molecular Formula | C₁₁H₁₂BrFO₃ |
| Molecular Weight | 291.11 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES | C1COC(O1)CCOC2=CC(=CC(=C2)Br)F |
| InChI Key | JSRSXHNRBNKYAL-UHFFFAOYSA-N |
Synthesis and Manufacturing
Reaction Pathways
While detailed synthetic protocols are proprietary, the general route involves:
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Etherification: Reacting 3-bromo-5-fluorophenol with ethylene oxide or a dihaloethane derivative to form the phenoxy-ethyl intermediate.
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Cyclization: Treating the intermediate with a diol (e.g., ethylene glycol) under acid catalysis to form the dioxolane ring.
Advanced techniques like continuous flow reactors are employed to enhance yield (estimated 60–75%) and purity (>95%) by minimizing side reactions.
Purification Strategies
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Distillation: Separates the product from low-boiling-point byproducts.
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Recrystallization: Uses solvents like ethyl acetate/hexane mixtures to isolate crystalline product.
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Chromatography: Reserved for analytical-grade purification, though cost-prohibitive for industrial scales.
Physicochemical Characteristics
Predicted Properties
Computational models suggest:
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LogP (Partition Coefficient): ~2.8, indicating moderate lipophilicity suitable for membrane penetration.
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Aqueous Solubility: <1 mg/mL at 25°C, necessitating solubilizing agents for biological assays.
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Thermal Stability: Decomposition above 200°C, based on analogous dioxolanes.
Experimental data on melting point, boiling point, and spectral profiles (NMR, IR) remain unpublished, highlighting gaps in publicly available research.
Biological and Industrial Applications
Medicinal Chemistry
The compound’s halogenated aromatic system and ether linkages make it a candidate for:
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Antimicrobial Agents: Bromine’s electronegativity may disrupt microbial cell membranes.
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Central Nervous System (CNS) Drugs: The dioxolane ring’s oxygen atoms could facilitate blood-brain barrier penetration.
Agrochemical Development
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Herbicides: Structural similarity to commercial dioxolane-based herbicides suggests phytotoxic potential.
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Pesticide Intermediates: Bromine’s leaving-group ability may aid in synthesizing organophosphate alternatives.
Future Research Priorities
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Synthesis Optimization: Screen catalysts (e.g., zeolites, enzymes) to improve cyclization efficiency.
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Biological Screening: Evaluate toxicity, IC₅₀ values, and mechanism of action against pathogen panels.
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Environmental Impact: Assess biodegradation pathways and ecotoxicological profiles to ensure regulatory compliance.
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